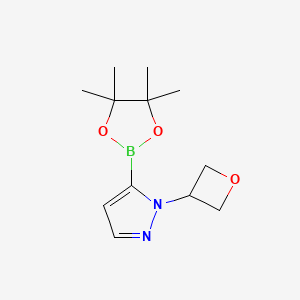

1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(oxetan-3-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O3/c1-11(2)12(3,4)18-13(17-11)10-5-6-14-15(10)9-7-16-8-9/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNCSHVEKCWKMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3COC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1876473-44-7 | |

| Record name | (1-(Oxetan-3-yl)-1H-pyrazol-5-yl)boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds with functional groups that enhance physicochemical properties is paramount. This compound (CAS No: 1876473-44-7) is a quintessential example of such a molecule, embodying three structurally significant motifs.[1][] The pyrazole core is a well-established pharmacophore found in numerous FDA-approved drugs, prized for its metabolic stability and versatile biological activities.[3][4] The N-linked oxetane ring is a contemporary bioisostere, often introduced to improve aqueous solubility, reduce lipophilicity, and modulate metabolic profiles.[5] Finally, the boronic acid pinacol ester is a cornerstone of modern synthetic chemistry, serving as a stable, versatile, and highly efficient coupling partner in Suzuki-Miyaura cross-coupling reactions.[6][7]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details a robust synthetic pathway, explains the rationale behind key experimental choices, outlines a full characterization protocol, and provides essential safety and handling information. The aim is to equip scientists with the foundational knowledge to confidently synthesize, verify, and utilize this valuable building block in their research endeavors.

Section 1: Synthetic Strategy and Rationale

The synthesis of this compound is most logically approached through a two-step sequence: N-alkylation of the pyrazole ring followed by regioselective C-5 borylation. This strategy leverages the inherent reactivity of the pyrazole heterocycle.

Causality of the Synthetic Route:

-

N-Alkylation First: The proton on the nitrogen of the pyrazole ring is significantly more acidic than any of the carbon-bound protons. Therefore, treating 1H-pyrazole with a moderate base like sodium hydride (NaH) will selectively generate the pyrazole anion, which can then act as a nucleophile to displace a leaving group on an oxetane electrophile (e.g., oxetan-3-yl tosylate or a 3-halooxetane).

-

Regioselective C-5 Borylation: Once the nitrogen is substituted, the proton at the C-5 position becomes the most acidic C-H bond on the pyrazole ring. This heightened acidity allows for regioselective deprotonation using a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. The resulting C-5 anion can then be trapped with an electrophilic boron source to install the desired boronic ester functionality. This directed metallation approach is highly efficient and avoids the need to pre-functionalize the ring with a halogen for a subsequent Miyaura borylation.[8]

Retrosynthetic Analysis

The logical disconnection of the target molecule is illustrated below, tracing the synthesis back to commercially available starting materials.

Caption: Retrosynthetic pathway for the target compound.

Section 2: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and success.

Synthetic Workflow Overview

Caption: Two-step workflow for the synthesis of the target ester.

Protocol 1: Synthesis of 1-(3-Oxetanyl)-1H-pyrazole

Rationale: This procedure uses sodium hydride to form the highly nucleophilic pyrazole anion in an anhydrous environment, preventing quenching by protic solvents. Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

Materials:

-

1H-Pyrazole (1.0 eq)

-

Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

-

Oxetan-3-yl tosylate (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula.

-

Add anhydrous THF to the flask, cool the suspension to 0 °C in an ice bath.

-

Dissolve 1H-pyrazole (1.0 eq) in a separate flask with anhydrous THF and add it dropwise to the NaH suspension via an addition funnel over 20 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.

-

Dissolve oxetan-3-yl tosylate (1.05 eq) in anhydrous THF and add it dropwise to the reaction mixture.

-

Heat the reaction to 50 °C and stir overnight. Monitor progress by TLC or LCMS.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel to yield 1-(3-Oxetanyl)-1H-pyrazole as a clear oil or low-melting solid.

Protocol 2: Synthesis of this compound

Rationale: This step requires strictly anhydrous and anaerobic conditions at a very low temperature. The use of -78 °C (a dry ice/acetone bath) is critical to ensure the kinetic deprotonation occurs at the desired C-5 position and to prevent decomposition of the organolithium intermediate. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin) is an effective electrophilic trap for the anion.

Materials:

-

1-(3-Oxetanyl)-1H-pyrazole (1.0 eq)

-

n-Butyllithium (n-BuLi, 1.1 eq, solution in hexanes)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrO-Bpin, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the 1-(3-Oxetanyl)-1H-pyrazole (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add iPrO-Bpin (1.2 eq) dropwise via syringe.

-

Continue stirring at -78 °C for 1 hour, then slowly warm the reaction to room temperature and stir for an additional 2 hours.

-

Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

-

Dilute with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the final product as a white solid.

Section 3: Characterization and Analytical Control

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Data Presentation: Expected Analytical Profile

| Analysis | Technique | Expected Result |

| Molecular Formula | - | C₁₂H₁₉BN₂O₃ |

| Molecular Weight | - | 250.10 g/mol [1] |

| Appearance | Visual | White to off-white solid |

| Purity | HPLC | >97% |

| ¹H NMR | (400 MHz, CDCl₃) | * ~7.6 ppm (d, 1H): Pyrazole H-3 proton. |

-

~6.3 ppm (d, 1H): Pyrazole H-4 proton.

-

~5.5 ppm (m, 1H): Oxetane CH proton.

-

~4.9 ppm (m, 4H): Oxetane CH₂ protons.

-

~1.3 ppm (s, 12H): Pinacol methyl protons.[9] | | ¹³C NMR | (100 MHz, CDCl₃) | * ~145 ppm: Pyrazole C-3.

-

~110 ppm: Pyrazole C-4.

-

C-5 signal often broad or absent due to quadrupolar relaxation of boron.

-

~84 ppm: Pinacol quaternary carbons.

-

~75 ppm: Oxetane CH₂ carbons.

-

~55 ppm: Oxetane CH carbon.

-

~25 ppm: Pinacol methyl carbons. | | Mass Spec (ESI+) | LCMS | Expected m/z: 251.15 [M+H]⁺ |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The C-B bond can lead to signal broadening for adjacent carbons.

Section 4: Handling, Storage, and Safety

Adherence to proper safety protocols is mandatory when working with the reagents and products described. Boronic acid esters, while generally stable, require careful handling.[10][11]

-

Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Handling: Conduct all operations in a well-ventilated chemical fume hood.[12] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[13] Use spark-proof tools and keep away from open flames and hot surfaces, as reagents like THF and hexanes are highly flammable.[14]

-

Storage: Store the final compound in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Protect from moisture to prevent hydrolysis of the boronic ester. Store away from strong oxidizing agents.

-

Spill and Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite) and place in a suitable container for chemical waste.[10] Dispose of all chemical waste in accordance with institutional and local regulations.

Section 5: Applications in Chemical Synthesis

The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds between sp²-hybridized centers.

The boronic ester can be coupled with a wide variety of aryl or heteroaryl halides (or triflates) to construct complex molecular architectures, which is particularly valuable in the synthesis of novel drug candidates.[15]

Generic Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a high-value building block that merges the desirable biological properties of the pyrazole scaffold with the solubility-enhancing features of the oxetane ring. Its boronic ester functionality renders it a versatile tool for constructing complex molecules via cross-coupling chemistry. The synthetic and analytical protocols detailed in this guide provide a reliable framework for its preparation and validation, empowering chemists to leverage its unique structural attributes in the pursuit of novel therapeutics and advanced materials.

References

-

Synthesis of pinacol esters of 1‐alkyl‐1H‐pyrazol‐5‐yl‐ and 1‐alkyl‐1H‐pyrazol‐4‐ylboronic acids. (2009). ResearchGate. [Link]

-

boronic esters. Organic Syntheses Procedure. [Link]

- Preparation method of 4-pyrazole boronic acid pinacol ester.

-

This compound. Chembecker. [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

1315280-58-0 | this compound. BoronPharm. [Link]

-

Pyrazole Scaffolds: A promising frontier in drug discovery. (2024). Connect Journals. [Link]

-

SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). MDPI. [Link]

-

Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2021). DovePress. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

-

Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. (2024). ResearchGate. [Link]

-

1H-Pyrazole-4-boronic acid. Chem-Impex. [Link]

-

Synthesis of Chromone-Related Pyrazole Compounds. (2020). MDPI. [Link]

-

Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. (2022). MDPI. [Link]

Sources

- 1. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-1667414) | 1315280-58-0 [evitachem.com]

- 6. scbt.com [scbt.com]

- 7. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. aksci.com [aksci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. chemimpex.com [chemimpex.com]

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. Designed for researchers, scientists, and professionals in drug development, this document offers not only spectral data but also the underlying scientific principles and experimental protocols necessary for the accurate characterization of this compound.

Introduction

This compound is a versatile building block in medicinal chemistry and organic synthesis.[1] Its unique structure, combining a pyrazole core, an oxetane moiety, and a boronic acid pinacol ester, makes it a valuable reagent for introducing these functionalities into larger molecules through cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount, and NMR spectroscopy is the most powerful tool for this purpose. This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra, grounded in established principles of NMR and supported by data from analogous structures.

Predicted ¹H and ¹³C NMR Data

Molecular Structure and Atom Numbering

For clarity in the spectral assignments, the atoms of this compound are numbered as follows:

Caption: Molecular structure and atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Predicted J (Hz) |

| ~7.6 | d | 1H | H3 | J(H3,H4) ≈ 2.0 Hz |

| ~6.8 | d | 1H | H4 | J(H4,H3) ≈ 2.0 Hz |

| ~5.5 | p | 1H | H9 (Oxetane CH) | J ≈ 6-7 Hz |

| ~5.0 | t | 2H | H8/H10 (Oxetane CH₂) | J ≈ 6-7 Hz |

| ~4.8 | t | 2H | H8/H10 (Oxetane CH₂) | J ≈ 6-7 Hz |

| 1.35 | s | 12H | Pinacol CH₃ |

Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | C3 |

| ~110 | C4 |

| C5 | Not observed or broad |

| ~84 | Pinacol Quaternary C |

| ~75 | C8/C10 (Oxetane CH₂) |

| ~60 | C9 (Oxetane CH) |

| ~25 | Pinacol CH₃ |

Note: The carbon (C5) attached to the boron atom is often not observed or appears as a very broad signal in ¹³C NMR spectra due to quadrupolar relaxation of the attached boron nucleus.[3]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It is aprotic and has good solvating power for a wide range of organic molecules.

-

Concentration: Prepare a sample of approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration is generally sufficient for obtaining good signal-to-noise in a reasonable timeframe.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for referencing the chemical shifts to 0.00 ppm. Most high-quality deuterated solvents already contain TMS.

¹H NMR Acquisition Parameters (400 MHz Spectrometer)

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is appropriate.

¹³C NMR Acquisition Parameters (101 MHz Spectrometer)

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Number of Scans: 1024-4096 scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of -10 to 220 ppm is appropriate.

Caption: Experimental workflow for NMR data acquisition and processing.

Advanced 2D NMR for Unambiguous Assignment

For a molecule with multiple distinct spin systems, 2D NMR experiments are invaluable for confirming the assignments made from 1D spectra.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei. This is essential for definitively assigning the protons to their corresponding carbons. For example, the proton at ~7.6 ppm should show a correlation to the carbon at ~145 ppm, confirming their assignment as H3 and C3, respectively.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations include:

-

H3 to C5 and C4

-

H4 to C5 and C3

-

Oxetane protons (H8, H9, H10) to each other's carbons and to N1 of the pyrazole ring.

Caption: Key expected HMBC correlations for the pyrazole ring.

Conclusion

The ¹H and ¹³C NMR spectra of this compound can be fully assigned through a combination of 1D and 2D NMR techniques. The predicted data in this guide, based on the analysis of related structures, provides a robust framework for the interpretation of experimentally acquired spectra. By following the detailed experimental protocol and utilizing advanced 2D NMR experiments, researchers can confidently verify the structure and purity of this important synthetic building block.

References

- Smolecule. (2023). 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.

- Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.

- EvitaChem. (n.d.). This compound.

Sources

Mass spectrometry analysis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Foreword: Contextualizing the Analysis

In modern drug discovery and development, pyrazole-containing boronic acid derivatives are pivotal building blocks, recognized for their versatile roles in creating complex molecular architectures through reactions like the Suzuki-Miyaura coupling. The specific compound, this compound, combines the reactivity of a boronic ester with the structural motifs of pyrazole and a strained oxetane ring, making it a compound of significant interest. Its characterization is non-trivial, and mass spectrometry (MS) stands as the definitive tool for structural verification, purity assessment, and metabolic profiling.

This guide provides a comprehensive framework for the mass spectrometric analysis of this molecule. It moves beyond a simple recitation of parameters to explain the underlying principles and rationale, reflecting field-proven strategies for navigating the specific challenges posed by boronic acid pinacol esters.

The Core Challenge: Chemical Instability of Boronic Acid Derivatives

The primary analytical hurdle for boronic acids and their esters is their inherent instability. Free boronic acids are prone to dehydration and trimerization, forming cyclic boroxine anhydrides, which complicates mass spectra by introducing multiple, often confounding, high-molecular-weight ions.[1] The derivatization to a pinacol ester is a deliberate synthetic strategy to enhance stability by protecting the reactive boronic acid moiety.

However, the pinacol ester itself is susceptible to hydrolysis back to the parent boronic acid, particularly under the aqueous and often acidic conditions of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][3] This on-column degradation can lead to inaccurate quantification and misinterpretation of purity. Therefore, the entire analytical workflow, from sample preparation to data acquisition, must be optimized to preserve the integrity of the pinacol ester.

Strategic Selection of Analytical Methodology: LC-ESI-MS/MS

For a polar, non-volatile small molecule like this compound, Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) is the method of choice.

-

Liquid Chromatography (LC): Provides separation from impurities, starting materials, and potential degradants (i.e., the hydrolyzed boronic acid). A well-developed LC method is crucial for accurate analysis.[4]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules. It generates intact molecular ions with minimal in-source fragmentation, providing a clear precursor ion for subsequent fragmentation analysis (MS/MS).[5][6] Positive ion mode is preferred due to the presence of two basic nitrogen atoms in the pyrazole ring, which are readily protonated.

-

Tandem Mass Spectrometry (MS/MS): Essential for unambiguous structural confirmation. By selecting the protonated molecular ion ([M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID), we can generate a characteristic fragmentation pattern—a "fingerprint"—that confirms the connectivity of the oxetanyl, pyrazole, and boronic ester moieties.

Experimental Workflow Overview

The following diagram illustrates the logical flow of the analytical process, from sample preparation to final data interpretation.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uab.edu [uab.edu]

A Technical Guide to the X-ray Crystal Structure Determination of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Abstract: This guide provides a comprehensive technical overview of the methodologies and considerations for determining the single-crystal X-ray structure of 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester. Addressed to researchers, scientists, and professionals in drug development, this document outlines the entire workflow from material synthesis and crystallization to data collection, structure solution, refinement, and detailed structural analysis. While a definitive crystal structure for this specific molecule is not publicly deposited at the time of this writing, this guide synthesizes established crystallographic principles and data from analogous compounds to present a predictive and instructional framework. The causality behind key experimental choices is emphasized, ensuring a deep understanding of the process.

Introduction: The Significance of Structural Elucidation

This compound is a molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] The pyrazole ring is a common motif in pharmacologically active compounds, while the boronic acid pinacol ester functionality is a cornerstone of modern cross-coupling chemistry, particularly the Suzuki-Miyaura reaction.[2] The incorporation of a strained oxetane ring introduces unique steric and electronic properties, potentially influencing molecular conformation, crystal packing, and biological activity.

Precise knowledge of the three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is crucial for understanding its reactivity and potential as a pharmaceutical building block.[3] Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this detailed structural information.[3][4][5] This guide will walk through the theoretical and practical steps required to achieve this.

Experimental Workflow: From Powder to Structure

The determination of a crystal structure is a multi-step process that demands precision at every stage. The overall workflow is a self-validating system where the quality of the outcome is directly dependent on the success of the preceding steps.

Caption: Workflow for Single-Crystal X-ray Structure Determination.

Synthesis and Crystal Growth

Synthesis: The title compound is synthesized via established methods for pyrazole boronic esters, likely involving a palladium-catalyzed borylation of a corresponding halogenated pyrazole precursor.[6] A general synthetic approach is outlined in a patent for a similar compound, involving the reaction of a protected halogenopyrazole with a diboron reagent.[6]

Protocol for Synthesis (Illustrative):

-

Preparation of Precursor: Synthesize 1-(3-Oxetanyl)-5-iodo-1H-pyrazole.

-

Borylation Reaction: In an inert atmosphere glovebox, combine the pyrazole precursor, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate) in an appropriate solvent (e.g., dioxane).

-

Reaction Execution: Heat the mixture under reflux for several hours until completion, monitored by TLC or LC-MS.

-

Purification: After cooling, the reaction mixture is worked up and the crude product is purified by column chromatography to yield the desired this compound with a purity of >97%.[2][7]

Crystal Growth: Obtaining high-quality single crystals suitable for diffraction is often the most challenging step.[3][5] The ideal crystal should be well-formed, free of defects, and typically between 0.1-0.3 mm in size.[4]

Protocol for Crystal Growth:

-

Method Selection: Slow evaporation is a common and effective technique. Other methods include vapor diffusion and cooling crystallization.

-

Solvent Screening: A range of solvents and solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol, acetone) should be screened to find conditions that yield slow, controlled crystal growth.

-

Procedure (Slow Evaporation):

-

Dissolve a small amount of the purified compound in a minimal volume of a suitable solvent in a clean vial.

-

Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent over several days to weeks at a stable temperature.

-

Monitor periodically for the formation of well-defined single crystals.

-

Data Collection

Crystal Mounting and Selection: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and a minimal amount of cryo-protectant oil.[3][8]

Diffractometer Setup: Modern single-crystal X-ray diffractometers consist of an X-ray source, a goniometer for sample positioning, and a detector.[4][8]

-

X-ray Source: Molybdenum (Mo, λ = 0.7107 Å) or Copper (Cu, λ = 1.5418 Å) are the most common X-ray sources.[3][8] Mo radiation is generally preferred for small organic molecules as it provides higher resolution data and suffers less from absorption effects.

-

Temperature: Data is typically collected at low temperatures (e.g., 100 K) using a nitrogen or helium cryostream to minimize thermal motion of the atoms, leading to better diffraction data quality.

Data Collection Strategy: The crystal is rotated through a series of orientations while being irradiated with X-rays.[3] The diffracted beams are recorded by the detector, creating a series of diffraction patterns or "frames." Software is used to devise a strategy that ensures complete and redundant data collection across the entire unique portion of the reciprocal space.

Structure Solution and Refinement

This phase transforms the raw diffraction intensities into a chemically meaningful atomic model.

Caption: The iterative process of crystallographic structure solution and refinement.

Data Processing and Structure Solution

The collected frames are integrated to determine the intensity of each diffraction spot and scaled to correct for experimental variations. This process also determines the unit cell parameters and the crystal's space group, which describes its internal symmetry.[9]

The primary challenge is the "phase problem": the intensities provide the amplitudes of the structure factors, but the crucial phase information is lost.[4][10] For small molecules, this is typically solved using direct methods, which use statistical relationships between the intensities to estimate the initial phases.[10] This allows for the calculation of an initial electron density map.

Structure Refinement

From the initial electron density map, a preliminary atomic model is built. This model is then refined against the experimental data using a least-squares minimization process.[10][11] The goal is to adjust the atomic parameters (positional coordinates, thermal parameters) to minimize the difference between the observed structure factor amplitudes (|Fₒ|) and those calculated from the model (|Fₑ|).[10]

This is an iterative process. After each cycle of refinement, a difference Fourier map (Fₒ - Fₑ) is calculated to reveal regions where the model is incorrect, such as missing atoms (positive density) or incorrectly placed atoms (negative density).[11] Hydrogen atoms are typically placed at calculated positions and refined using a "riding model."[12]

Structural Analysis and Validation

Once the refinement has converged, a detailed analysis of the molecular and crystal structure is performed.

Key Crystallographic Data

The final output includes a Crystallographic Information File (CIF) containing all relevant data. A summary of expected data is presented below.

| Parameter | Expected Value / Description | Significance |

| Chemical Formula | C₁₂H₁₉BN₂O₃ | Confirms the elemental composition of the crystal.[] |

| Formula Weight | 250.10 g/mol | Derived from the chemical formula.[] |

| Crystal System | Monoclinic or Orthorhombic (Common for such molecules) | Describes the basic symmetry of the unit cell.[10] |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the complete symmetry operations within the crystal.[10] |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |

| Volume (V) | ų | Volume of the unit cell. |

| Z | Integer (e.g., 4) | Number of molecules per unit cell. |

| Density (calculated) | g/cm³ | Calculated from formula weight, V, and Z. |

| Final R indices | R1, wR2 (typically < 0.05 for good quality structures) | Measures the agreement between the crystallographic model and the experimental data. |

| Goodness-of-Fit (S) | ~1.0 | Indicates the quality of the refinement. |

Predicted Molecular Geometry

Based on analogous structures and chemical principles, the following features are anticipated:

-

Pyrazole Ring: Expected to be planar.

-

Boronic Ester: The B-O bonds of the pinacol group will hold the boron atom in a roughly trigonal planar geometry.

-

Oxetane Ring: This four-membered ring will be puckered, not planar, with C-O-C angles of approximately 92°.[1]

-

Dihedral Angles: The relative orientation of the pyrazole ring and the boronic ester group is of key interest. X-ray data on similar pyrazole boronic esters suggests a dihedral angle between these two planes in the range of 15-35°, representing a balance between electronic conjugation and steric hindrance.[1]

Supramolecular Interactions

The crystal packing will be dictated by intermolecular forces. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N interactions are likely to be significant in directing the three-dimensional architecture. Analysis of the packing may reveal π-π stacking between pyrazole rings of adjacent molecules.

Conclusion

This guide has detailed the comprehensive, field-proven workflow for the single-crystal X-ray structure determination of this compound. By following this rigorous process of synthesis, crystallization, data collection, and refinement, researchers can obtain a precise three-dimensional model of the molecule. This structural data is invaluable, providing critical insights into the compound's conformational preferences and intermolecular interactions, thereby guiding its future applications in drug discovery and materials science.

References

- Crystal Structure Determination & Refinement. (n.d.). Mathematical Crystallography Class Notes.

- Crystallographic Refinement. (n.d.). NIH.

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

-

Refinement of crystal structures. (n.d.). Oxford Academic. Retrieved from [Link]

-

Watkin, D. J. (n.d.). Structure refinement: some background theory and practical strategies. MIT. Retrieved from [Link]

-

Single crystal X-ray diffraction. (n.d.). Fiveable. Retrieved from [Link]

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Florida. Retrieved from [Link]

-

Single Crystal X-ray Diffraction. (n.d.). University of York. Retrieved from [Link]

-

Structure refinement: Some background theory and practical strategies. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021, November 11). NIH. Retrieved from [Link]

- Synthesis method of pyrazole-4-boronic acid pinacol ester. (n.d.). Google Patents.

-

This compound. (n.d.). BoronPharm. Retrieved from [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]

-

CCDC Publications. (n.d.). Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. Buy this compound (EVT-1667414) | 1315280-58-0 [evitachem.com]

- 2. nbinno.com [nbinno.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fiveable.me [fiveable.me]

- 5. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 6. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 7. 4-ピラゾールボロン酸ピナコールエステル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. geo.umass.edu [geo.umass.edu]

- 10. fiveable.me [fiveable.me]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to DFT and Computational Studies of Oxetanyl-Substituted Pyrazole Boronic Esters

Executive Summary

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is paramount to developing novel therapeutic agents with optimized pharmacological profiles. This guide delves into the synergistic union of three such motifs: the biologically active pyrazole core, the property-modulating oxetane ring, and the versatile boronic ester functional group. We present an integrated workflow that leverages the predictive power of Density Functional Theory (DFT) with rigorous experimental validation. This document serves as a technical primer for researchers, medicinal chemists, and computational scientists, providing a robust framework for the rational design, synthesis, and characterization of oxetanyl-substituted pyrazole boronic esters, elucidating the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: A Tripartite Strategy in Medicinal Chemistry

The convergence of pyrazole, oxetane, and boronic ester functionalities into a single molecular entity represents a sophisticated strategy in drug design. Each component imparts distinct and advantageous properties, creating a powerful combination for targeting a wide array of biological targets.

-

The Pyrazole Core: Pyrazoles are a cornerstone in medicinal chemistry, recognized for their presence in numerous therapeutic agents.[1] This five-membered aromatic heterocycle is a versatile scaffold, capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking, making it crucial for molecular recognition at enzyme active sites or receptor binding pockets.[1][2]

-

The Oxetane Ring: The four-membered oxetane ring has emerged as a valuable "magic bullet" for fine-tuning the physicochemical properties of drug candidates.[3][4] Its primary application is as a bioisostere, often replacing less favorable groups like gem-dimethyl or carbonyl moieties.[4][5] The incorporation of an oxetane can significantly improve aqueous solubility, enhance metabolic stability, and reduce lipophilicity (LogD).[3][6] Furthermore, its strong electron-withdrawing nature can modulate the basicity (pKa) of nearby amines, a critical tactic for mitigating off-target effects like hERG channel inhibition.[3][7]

-

The Boronic Ester Handle: Boronic acids and their pinacol esters are indispensable tools in synthetic chemistry, most notably for their role in Suzuki-Miyaura cross-coupling reactions.[1] In drug development, they serve as key intermediates for building molecular complexity.[1][8][9] Moreover, the boronic acid moiety itself can act as a covalent warhead, forming reversible bonds with serine, threonine, or cysteine residues in target proteins, a mechanism exploited by several approved drugs. The pinacol ester form enhances stability and ease of handling.[1][10]

This guide will systematically explore the computational modeling and experimental synthesis of molecules like 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester, a representative compound embodying this tripartite design.[11][12][13][]

Theoretical Framework: The Power of Density Functional Theory (DFT)

DFT is a class of computational quantum mechanical modeling methods used to investigate the electronic structure of many-body systems.[15] It has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost.[16]

Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity from which all ground-state properties can, in principle, be derived. The core of DFT lies in the Kohn-Sham equations, which approximate the behavior of electrons in a fictitious system that yields the same electron density as the real system. The key challenge, and where different DFT methods diverge, is in approximating the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical effects of electron exchange and correlation.

Computational Methodology: A Self-Validating In Silico Protocol

The reliability of computational predictions hinges on a meticulously planned and justified methodology. Our protocol is designed to be a self-validating system, where the choices of functional, basis set, and environmental models are grounded in established best practices for the chemical space being explored.

Workflow for Computational Analysis

The computational workflow follows a logical progression from structural optimization to property prediction, ensuring a robust and comprehensive analysis of the target molecule.

Caption: A standard workflow for DFT-based molecular property prediction.

Selection of DFT Functional: Balancing Accuracy and Cost

The choice of the exchange-correlation functional is critical. For organic molecules involving non-covalent interactions, standard functionals like B3LYP can sometimes be insufficient without corrections.

-

M06-2X: We recommend the M06-2X functional from the Minnesota suite. This high-HF-exchange functional was specifically parameterized to accurately describe main-group thermochemistry, kinetics, and non-covalent interactions, which are prevalent in our pyrazole-based systems.[16][17][18] It has demonstrated superior performance over B3LYP for systems where dispersion forces are important.[18][19]

-

B3LYP-D3: As a widely used and cost-effective alternative, the B3LYP functional can be employed, but it is crucial to include an empirical dispersion correction, such as Grimme's D3 scheme (B3LYP-D3).[16] This addition accounts for long-range van der Waals interactions that the base functional fails to capture.

Basis Set Selection: The Foundation of Accuracy

A basis set is a set of mathematical functions used to build molecular orbitals.[20] The choice represents a trade-off between accuracy and computational expense.[21][22]

-

Pople-style Basis Sets (e.g., 6-311+G(d,p)): For initial optimizations and routine calculations, Pople-style basis sets offer a robust starting point. The 6-311 indicates a triple-zeta quality for valence electrons. The + adds diffuse functions on heavy atoms, essential for describing anions and weak interactions, while G(d,p) adds polarization functions (d on heavy atoms, p on hydrogens) to allow for non-spherical orbital shapes, which is critical for accurate geometry and property prediction.[23]

-

Correlation-Consistent Basis Sets (e.g., cc-pVTZ): For high-accuracy single-point energy calculations on optimized geometries, Dunning's correlation-consistent basis sets like cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) are the gold standard.[20] They are designed to systematically converge towards the complete basis set limit.[23]

Modeling the Solvent Environment

Biological processes occur in an aqueous environment. Simulating this is crucial. We utilize an implicit solvation model.

-

SMD (Solvation Model based on Density): The SMD model is a universal continuum solvation model that calculates the free energy of solvation based on the full solute electron density.[24][25][26] It is applicable to any charged or uncharged solute in any solvent and has been parameterized for numerous electronic structure methods, including M06-2X.[24][25] This approach provides a computationally efficient yet accurate way to account for bulk solvent effects on molecular geometry and properties.[27][28]

Experimental Validation: Bridging Theory and Reality

Computational models, no matter how sophisticated, must be validated by experimental data. This section provides a representative, self-validating protocol for the synthesis and characterization of the target compounds.

Synthesis Protocol: 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester

This protocol is adapted from established methodologies for the synthesis of pyrazole boronic esters.[8][9][29]

Step 1: Synthesis of 4-bromo-1-(oxetan-3-yl)-1H-pyrazole

-

To a stirred solution of 4-bromo-1H-pyrazole (1.0 eq) in anhydrous Dimethylformamide (DMF), add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.

-

Add 3-Iodooxetane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench carefully with water.

-

Extract the product with Ethyl Acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Step 2: Miyaura Borylation

-

In a flame-dried Schlenk flask under an inert atmosphere, combine 4-bromo-1-(oxetan-3-yl)-1H-pyrazole (1.0 eq), Bis(pinacolato)diboron (B₂pin₂, 1.1 eq), Potassium Acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Add anhydrous 1,4-Dioxane via syringe.

-

Degas the mixture with nitrogen for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 18-24 hours. Monitor by TLC or GC-MS.

-

After cooling, dilute the mixture with Ethyl Acetate and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to afford 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester.

Characterization Methods

Rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹B NMR are used to confirm the molecular structure. The ¹¹B NMR spectrum is particularly diagnostic for boronate esters, typically showing a broad signal around 30-34 ppm.[30][31][32]

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an accurate mass measurement, confirming the elemental composition of the molecule.[31][33]

Results and Discussion: A Comparative Analysis

This section outlines the expected outcomes from the integrated computational and experimental workflow, presenting data in a clear, comparative format.

Predicted vs. Experimental Structural and Spectroscopic Data

The correlation between DFT-calculated parameters and experimental measurements serves as the ultimate validation of the computational model.

| Parameter | DFT Calculated (M06-2X/6-311+G(d,p)) | Experimental |

| ¹H NMR Chemical Shifts (ppm) | Calculated values | Observed δ values |

| ¹³C NMR Chemical Shifts (ppm) | Calculated values | Observed δ values |

| Selected Bond Lengths (Å) | e.g., C-B, C-O(oxetane) | From X-ray crystallography (if available) |

| Selected Dihedral Angles (°) | e.g., Pyrazole-Oxetane torsion | From X-ray crystallography (if available) |

| Table 1: Comparison of predicted and experimental data. |

Electronic Properties and Reactivity Insights

DFT calculations provide a wealth of information about the electronic nature of the molecule, which is invaluable for understanding its reactivity and potential for biological interactions.

Caption: Key electronic properties derived from DFT calculations.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.[34]

-

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions of a molecule. This is crucial for predicting sites of non-covalent interactions with a biological target.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

Conclusion

The rational design of novel therapeutic agents requires a multifaceted approach that seamlessly integrates computational chemistry and synthetic validation. This guide has presented a robust and scientifically grounded workflow for the study of oxetanyl-substituted pyrazole boronic esters. By carefully selecting DFT functionals (M06-2X) and basis sets (6-311+G(d,p)) and employing appropriate solvation models (SMD), we can generate reliable in silico data on the structural and electronic properties of these promising molecules. The subsequent validation of these predictions through a detailed experimental protocol for synthesis and characterization ensures the integrity of the findings. This integrated strategy empowers researchers to make more informed decisions, accelerating the drug discovery pipeline by prioritizing candidates with the most promising physicochemical and pharmacological profiles.

References

- Benchchem. The Role of Oxetanes in Medicinal Chemistry and Drug Discovery.

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B.

- Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009).

- NWChem.

- Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.

- Various Authors. (2025). Applications of oxetanes in drug discovery and medicinal chemistry.

- Q-Chem Manual. 12.2 Chemical Solvent Models.

- Christensen, A. S., et al. (2014). Improving solvation energy predictions using the SMD solvation method and semiempirical electronic structure methods. The Journal of Chemical Physics.

- Wipf, P., & Caron, A. (2012). Oxetanes as Unique Building Blocks in Medicinal Chemistry. J-Stage.

- NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis.

- Various Authors. (2025). Synthesis, characterization and DFT study of a new family of pyrazole derivatives.

- Madalambika, T.N., et al. (2025).

- Al-Sehemi, A. G., et al. (2014). Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. Journal of the Chemical Society of Pakistan.

- Various Authors. (2024). Basis set and methods for organic molecules.

- Various Authors. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid.

- Smolecule. (2023). Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester.

- Singh, M., & Cavalleri, M. (2012). Choosing the Right Basis Set. ChemistryViews.

- Various Authors. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.

- Premalatha, M., et al. (2025).

- Reddit user discussion. (2023). Which Basis Set and Functional to use when? r/comp_chem.

- Wikipedia. Basis set (chemistry).

- Benchchem.

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. [Link]

- Davidson, E. R., & Feller, D. (1986).

- Google Patents. (2022). Preparation method of 4-pyrazole boronic acid pinacol ester.

- Various Authors. Representative Chromatogram of spiked Pyrazole boronic pinacol ester.

- CymitQuimica. 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester.

- The Royal Society of Chemistry. (2020).

- Chen, Y. H., et al. (2022).

- Various Authors.

- Google Patents. (2016). Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.

- Various Authors. (2025). Analysis of the performance of DFT-D, M05-2X and M06-2X functionals for studying π⋯π interactions.

- Chongqing Chemdad Co., Ltd. 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester.

- EvitaChem. Buy 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester (EVT-1667414).

- Bryantsev, V. S., et al. (2009). Evaluation of B3LYP, X3LYP, and M06-Class Density Functionals for Predicting the Binding Energies of Neutral, Protonated, and Deprotonated Water Clusters.

- Dunbar, K. A., & Ryjkov, E. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. PubMed.

- Various Authors. Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused...

- atomistica.online. Common mistakes in molecular modeling involving B3LYP functional.

- BOC Sciences. CAS 1876473-44-7 this compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. CN114380853A - Preparation method of 4-pyrazole boronic acid pinacol ester - Google Patents [patents.google.com]

- 9. CN105669733A - Synthetic method of 1-methyl-1H-pyrazole-3-boronic acid pinacol ester - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester [cymitquimica.com]

- 12. 1-(3-Oxetanyl)-1H-pyrazole-4-boronic acid pinacol ester Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. Buy this compound (EVT-1667414) | 1315280-58-0 [evitachem.com]

- 15. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. atomistica.online [atomistica.online]

- 17. researchgate.net [researchgate.net]

- 18. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 21. Choosing the Right Basis Set - ChemistryViews [chemistryviews.org]

- 22. li.mit.edu [li.mit.edu]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Solvation Models - NWChem [nwchemgit.github.io]

- 27. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 28. pubs.aip.org [pubs.aip.org]

- 29. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]

- 30. researchgate.net [researchgate.net]

- 31. rsc.org [rsc.org]

- 32. mdpi.com [mdpi.com]

- 33. benchchem.com [benchchem.com]

- 34. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester

Foreword: Unveiling a Versatile Building Block in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional topologies and versatile synthetic handles is perpetual. 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid pinacol ester has emerged as a significant building block, embodying this pursuit. The incorporation of a strained four-membered oxetane ring, a biologically relevant pyrazole core, and a synthetically amenable boronic acid pinacol ester creates a molecule of considerable interest for the development of new therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, synthetic utility, and practical handling considerations for researchers, scientists, and drug development professionals.

Core Molecular Identity and Physicochemical Profile

Structural Elucidation and Identification

This compound is a heterocyclic organic compound characterized by a pyrazole ring substituted with an oxetanyl group at the N1 position and a boronic acid pinacol ester at the C5 position.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of the title compound.

It is crucial to note a discrepancy in the CAS (Chemical Abstracts Service) numbers assigned to this compound in various chemical databases. The most frequently cited CAS numbers are 1315280-58-0 and 1876473-44-7 [][2]. Researchers are advised to verify the identity of the compound through analytical data rather than relying solely on the CAS number.

Key Physicochemical Data

The physicochemical properties of this molecule are pivotal for its application in synthesis and its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉BN₂O₃ | [][2][3][4] |

| Molecular Weight | 250.10 g/mol | [][2][3][4] |

| Appearance | Solid | [4] |

| Boiling Point (Predicted) | ~384.7 °C | [3] |

| Purity | Typically ≥95% or ≥97% | [][2] |

Note: Some properties, such as melting point and water solubility, are not consistently reported in publicly available sources. These should be determined empirically for each batch.

Synthetic Utility and Strategic Applications

The true value of this compound lies in its role as a versatile building block in organic synthesis, particularly for the construction of complex molecules in drug discovery programs.[3]

The Strategic Importance of Each Moiety

-

Oxetane Ring: This four-membered ether is a bioisostere for gem-dimethyl and carbonyl groups. Its strained nature can improve metabolic stability, aqueous solubility, and lipophilicity, while also providing a distinct three-dimensional vector for probing protein binding pockets.

-

Pyrazole Core: The pyrazole heterocycle is a common motif in many approved drugs due to its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.[5]

-

Boronic Acid Pinacol Ester: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5] It offers enhanced stability and ease of handling compared to the corresponding free boronic acid, making it ideal for the precise and efficient formation of carbon-carbon bonds.[5]

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the facile introduction of the 1-(3-oxetanyl)-1H-pyrazol-5-yl moiety onto a wide range of aryl and heteroaryl halides or triflates.

Diagram 2: Generalized Suzuki-Miyaura Reaction Workflow

Caption: A conceptual synthetic pathway to the target compound.

Step-by-Step Quality Control (QC) Protocol

To ensure the identity and purity of the final product, a rigorous QC protocol is essential.

-

Visual Inspection:

-

Procedure: Visually inspect the material for uniform color and consistency.

-

Rationale: Any discoloration or presence of multiple phases could indicate impurities or degradation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Procedure: Dissolve a small sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

-

Rationale: NMR provides unambiguous structural confirmation. Key expected signals in ¹H NMR would include those for the pyrazole protons, the oxetane ring protons, and the twelve equivalent methyl protons of the pinacol group. [6][7]The presence of a signal in the ¹¹B NMR spectrum between +20 to +35 ppm is characteristic of a three-coordinate boron in a pinacol ester environment. [7]

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Procedure: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and inject it into an LC-MS system.

-

Rationale: This technique confirms the molecular weight of the compound and provides an assessment of its purity. The expected mass for the molecular ion [M+H]⁺ would be approximately 251.1. [7]

-

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC):

-

Procedure: Develop an HPLC method with a suitable column (e.g., C18) and mobile phase gradient to separate the main compound from any impurities.

-

Rationale: HPLC with UV detection is the gold standard for quantifying the purity of small molecules. Purity is typically reported as the area percentage of the main peak.

-

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, data from analogous pyrazole boronic acid esters suggest the following precautions. [8][9][10]

-

Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [11]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [10]Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids and their esters can be sensitive to moisture and may undergo slow degradation upon prolonged exposure to air.

Conclusion: A Key Enabler of Chemical Innovation

This compound stands out as a valuable and versatile reagent. The convergence of a metabolically robust oxetane, a pharmacologically significant pyrazole, and a synthetically powerful boronic ester makes it a highly sought-after building block in the design of next-generation therapeutics. By understanding its properties, synthetic applications, and handling requirements, researchers can effectively leverage this compound to accelerate their discovery programs and explore new frontiers in chemical space.

References

-

BoronPharm. 1315280-58-0 | this compound. [Link]

-

Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Royal Society of Chemistry. [Link]

-

BeanTown Chemical. Safety Data Sheet - 1H-Pyrazole-3-boronic acid pinacol ester. [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. [Link]

- Google Patents. Synthesis method of pyrazole-4-boronic acid pinacol ester.

Sources

- 2. boronpharm.com [boronpharm.com]

- 3. Buy this compound (EVT-1667414) | 1315280-58-0 [evitachem.com]

- 4. 1-(3-Oxetanyl)-1H-pyrazole-5-boronic acid, pinacol ester | Sigma-Aldrich [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. Buy 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester | 847818-74-0 [smolecule.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. s3.amazonaws.com [s3.amazonaws.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. fishersci.ie [fishersci.ie]

Spectroscopic Data Interpretation for Novel Pyrazole Boronic Acid Esters: A Senior Application Scientist's Field Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of the pyrazole nucleus with a boronic acid ester functionality creates a class of compounds with significant potential in medicinal chemistry and materials science.[1] Their successful application, however, is contingent on unambiguous structural verification. This guide provides a comprehensive framework for the spectroscopic characterization of novel pyrazole boronic acid esters. Moving beyond a simple recitation of techniques, this document elucidates the causal logic behind experimental choices and data interpretation, drawing from established principles and field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, presenting a holistic workflow designed to ensure scientific integrity and accelerate research endeavors.

The Rationale: Why a Multi-faceted Spectroscopic Approach is Non-Negotiable

Characterizing a novel pyrazole boronic acid ester is not a linear process but an interconnected investigation. Each spectroscopic technique provides a unique piece of the structural puzzle. Relying on a single method can lead to ambiguity; for example, while Mass Spectrometry can confirm the elemental composition, it reveals little about isomerism. Conversely, NMR spectroscopy excels at defining atomic connectivity but requires confirmation of the overall molecular weight. An integrated approach, as outlined below, creates a self-validating system where data from each technique corroborates the others, leading to an irrefutable structural assignment.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

NMR is the cornerstone of structural elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For pyrazole boronic acid esters, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.

¹¹B NMR: The Boron-Specific Probe

The first and most direct confirmation of boronate ester formation is achieved through ¹¹B NMR spectroscopy. The boron atom's chemical shift is exquisitely sensitive to its hybridization state.[2][3]

-

sp² Hybridized Boron (Trigonal Planar): In the boronic acid precursor (R-B(OH)₂), the boron atom is sp² hybridized. This results in a relatively deshielded nucleus, with a characteristic broad signal appearing in the δ 28-34 ppm range.[4]

-

sp³ Hybridized Boron (Tetrahedral): Upon esterification with a diol (like pinacol), the boron atom typically becomes sp³ hybridized in tetracoordinated boronate esters, especially in the presence of a coordinating solvent or intramolecular coordinating group.[5] This increased shielding shifts the signal significantly upfield to the δ 2-10 ppm range for tetracoordinated species, although many common pinacol esters remain trigonal and appear in the δ 20-30 ppm range.[6][7] Observing this characteristic shift provides powerful evidence of successful ester formation.

Causality in Experimental Choice: Running a ¹¹B NMR spectrum early in the characterization process can save significant time. If the spectrum shows only a signal near ~30 ppm, it confirms the presence of the desired trigonal boronate ester. If a mixture of signals is observed (~30 ppm and ~5-10 ppm), it may indicate an equilibrium between trigonal and tetracoordinated species or the presence of boronic acid starting material.[2][5]

| Boron Species | Hybridization | Typical ¹¹B Chemical Shift (δ, ppm) | Linewidth |

| Arylboronic Acid | sp² | 28 - 34 | Broad |

| Arylboronic Pinacol Ester | sp² | 20 - 30 | Broad |

| Tetracoordinated Boronate Ester | sp³ | 2 - 10 | Sharper |

¹H NMR: Mapping the Proton Framework

¹H NMR provides the initial map of the molecule's proton environment. For a typical pyrazole boronic acid pinacol ester, several key regions of the spectrum are diagnostic.

-

Pyrazole Protons (δ 7.5-8.5 ppm): The aromatic protons on the pyrazole ring typically appear as singlets or doublets in this region.[8][9] Their exact chemical shift and coupling constants are dictated by the substitution pattern.

-

Substituent Protons: Protons on other aryl or alkyl groups attached to the pyrazole ring will have their own characteristic shifts.

-

Pinacol Ester Protons (δ ~1.3 ppm): The defining signal for a pinacol ester is a sharp singlet integrating to 12 protons, arising from the four equivalent methyl groups.[10][11] Its presence is a strong indicator of the boronic ester moiety.

-

N-H Proton (Variable): If the pyrazole nitrogen is unsubstituted, the N-H proton can appear as a very broad signal over a wide chemical shift range and may exchange with trace water in the solvent, sometimes rendering it invisible.

¹³C NMR: Delineating the Carbon Skeleton

While ¹H NMR maps the protons, ¹³C NMR defines the underlying carbon framework.

-

Pyrazole Carbons (δ 110-150 ppm): The chemical shifts of the pyrazole ring carbons provide insight into the electronic environment.[12]

-

Pinacol Carbons: Two signals are expected for the pinacol group: one for the quaternary carbons bonded to oxygen (δ ~83-84 ppm ) and one for the methyl carbons (δ ~24-25 ppm ).[7][13]

-

The Challenge of the C-B Carbon: The carbon atom directly attached to the boron is often difficult to observe or appears as a very broad, low-intensity signal.[13][14] This is due to quadrupolar relaxation induced by the adjacent boron nucleus (both ¹⁰B and ¹¹B have quadrupole moments). This is a classic hallmark of boronic esters and its absence should not be immediately interpreted as a failed synthesis. Longer acquisition times or specialized pulse sequences can sometimes help in its detection.

| Functional Group | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) |

| Pyrazole C-H | 7.5 - 8.5[8][9] | 110 - 150[12] |

| Pinacol -C(CH₃)₂ | - | ~84[7][13] |

| Pinacol -CH₃ | ~1.3[10][11] | ~25[7][13] |

| Pyrazole C-B | - | Broad or unobserved[13][14] |

2D NMR: Connecting the Dots

For novel structures, 1D NMR is often insufficient. 2D NMR experiments are critical for assembling the puzzle pieces into a coherent structure.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Six-Membered Heterocyclic Boronate Esters. Synthesis and Structural Analysis [scielo.org.mx]

- 7. rsc.org [rsc.org]

- 8. 1H-PYRAZOLE-4-BORONIC ACID(763120-58-7) 1H NMR spectrum [chemicalbook.com]

- 9. 1-Boc-pyrazole-4-boronic acid pinacol ester(552846-17-0) 1H NMR [m.chemicalbook.com]

- 10. 1,3-Dimethyl-1H-pyrazole-4-boronic acid,pinacol ester(1046832-21-6) 1H NMR spectrum [chemicalbook.com]

- 11. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

The Oxetane Moiety: A Modern Building Block for Optimizing Drug-like Properties

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a structural curiosity to a cornerstone motif in modern medicinal chemistry.[1] Initially recognized in complex natural products like paclitaxel (Taxol), its value as a building block for synthetic drugs has been validated by the recent FDA approval of rilzabrutinib, the first fully synthetic oxetane-containing drug.[2][3] This guide provides an in-depth analysis of the oxetane moiety's role in drug design, focusing on its strategic application as a bioisostere for common functional groups such as gem-dimethyl and carbonyl moieties.[1] We will explore the profound and predictable impact of oxetane incorporation on critical physicochemical and pharmacokinetic properties, including aqueous solubility, metabolic stability, lipophilicity, and basicity.[4] Supported by comparative data, detailed synthetic protocols, and real-world case studies, this document serves as a comprehensive resource for researchers and scientists seeking to leverage the unique advantages of oxetane building blocks in their drug discovery programs.

Introduction: The Rise of a Four-Membered Ring in Medicinal Chemistry

For decades, the oxetane ring was largely regarded with caution by medicinal chemists, often due to perceived ring strain and potential instability.[5] Its most famous representative, paclitaxel, is a natural product whose complex structure made the oxetane seem like an academic curiosity rather than a practical design element.[1] However, pioneering studies in the early 2000s began to systematically unveil the remarkable potential of this small, polar, three-dimensional motif.[5] These studies demonstrated that incorporating an oxetane could dramatically and beneficially alter a molecule's properties.[6]

This "oxetane rush" has been fueled by the growing need to solve persistent challenges in drug development, such as poor solubility and high metabolic turnover.[5] The recent FDA approval of the Bruton's tyrosine kinase (BTK) inhibitor rilzabrutinib marks a significant milestone, providing definitive validation for the use of synthetic oxetanes in pharmaceuticals.[2][3] Today, the oxetane is no longer a niche scaffold but a key tool in the medicinal chemist's arsenal for fine-tuning drug-like properties.[7]

The Oxetane as a Strategic Bioisostere

A primary application of the oxetane ring is as a bioisostere, where it replaces another functional group to modulate molecular properties while maintaining or enhancing biological activity.[8] Its unique combination of steric bulk, polarity, and metabolic robustness makes it a superior surrogate in many contexts.[9]

Replacing the gem-Dimethyl Group: A Polar Mimic